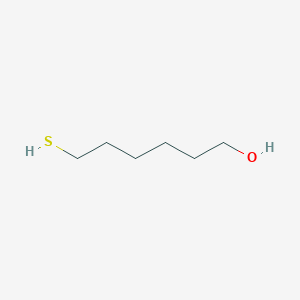

6-Mercapto-1-hexanol

Overview

Description

6-Mercapto-1-hexanol (MCH) is a chemical compound with the linear formula HS(CH2)6OH . It forms a self-assembled monolayer (SAM) with identically represented C6 spacer . MCH is a tool for surface coating that enables blocking of active sites and non-specific absorption .

Synthesis Analysis

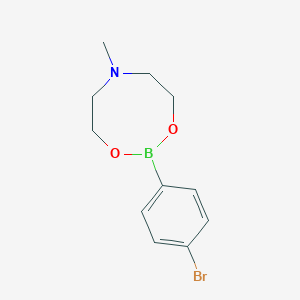

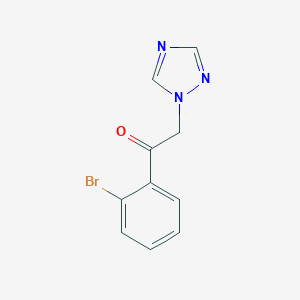

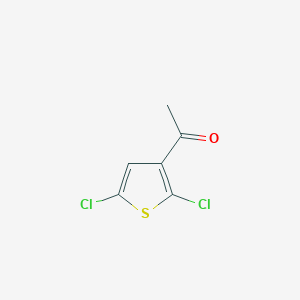

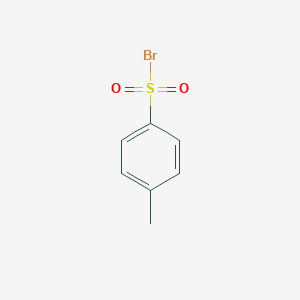

The synthesis of 6-Mercaptohexan-1-ol can be achieved from 6-Bromo-1-hexanol .Molecular Structure Analysis

The molecular weight of this compound is 134.24 g/mol . The compound’s structure can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound has been analyzed using techniques such as NMR, FTIR, and MS (GC) .Physical And Chemical Properties Analysis

This compound is a light yellow clear liquid with a stench . It has a refractive index of 1.486 (lit.) and a boiling point of 225 °C (lit.) . The density of the compound is 0.981 g/mL at 25 °C (lit.) .Scientific Research Applications

Nanoparticle Surface Modification

6-Mercapto-1-hexanol (MCH) has been utilized to control the conformation of thiol-linked oligonucleotides on the surface of gold nanoparticles. MCH treatment displaces noncovalent base adsorption, changing oligonucleotide conformation on the gold surface, thereby improving hybridization ability and reducing nonspecific adsorption (Park, Brown, & Hamad-Schifferli, 2004).

Biosensor Development

MCH-modified gold nanoparticles have been employed in constructing biosensors. For instance, they were used to create a mediatorless hydrogen peroxide biosensor with high sensitivity and a very low detection limit (Boujakhrout et al., 2016).

DNA Monolayer Studies

Studies have examined MCH for electrochemically induced conformational changes in DNA monolayers. This research, focusing on the ion barrier factor of MCH, offers insights into DNA interactions and adsorption on gold surfaces (Rivera-Gandía & Cabrera, 2007).

Functionalization of Acrylic Esters

MCH has been used in the transesterification of methyl acrylate, resulting in the synthesis of functionalized acrylic esters. This process demonstrates MCH's role in producing compounds with thiol functional end groups (Kazenwadel et al., 2012).

DNA Hybridization Interfaces

MCH is critical in creating interfaces for DNA recognition, enhancing the sensitivity of genosensors in clinical samples. This application is significant for direct DNA sequence detection in various biological samples (Campuzano et al., 2011).

Surface Scanning Studies

In situ scanning tunneling microscopy studies have utilized MCH to observe the dynamic process of replacing monolayers on gold surfaces. These studies offer insights into molecular interactions and surface dynamics (Wu & Zhang, 2009).

Molecule Functionalization

MCH has been used to functionalize the hydroxyl group of ligands attached to gold nanoclusters. This application is significant in generating various functional groups in nanoclusters, expanding the scope of nanomaterials research (Tan, Zhan, & Fan, 2006).

Disease Detection

MCH plays a role in biosensors for detecting specific diseases, like sexually transmitted diseases, through DNA sequence recognition. Its use in biosensors enhances detection sensitivity and specificity (Singh et al., 2010).

Thermal Transport Studies

MCH's role in thermal transport across interfaces between hard and soft materials has been explored. The study highlights the influence of hydrogen bonds, facilitated by MCH, on thermal conductance across these interfaces (Zhang et al., 2016).

Mechanism of Action

Target of Action

6-Mercapto-1-hexanol (MCH) primarily targets gold surfaces and is used as a tool for surface coating . It enables the blocking of active sites and non-specific absorption .

Mode of Action

MCH forms a self-assembled monolayer (SAM) with identically represented C6 spacer . This SAM formation allows MCH to interact with its targets, i.e., gold surfaces, and bring about changes in their properties .

Biochemical Pathways

It has been noted that it can modulate the activity of enzymes and other proteins by acting as a competitive inhibitor . This suggests that MCH may have an impact on various biochemical pathways through its inhibitory action.

Result of Action

The primary result of MCH’s action is the formation of a self-assembled monolayer on gold surfaces . This monolayer can block active sites and prevent non-specific absorption . It can also be further functionalized with various groups even when attached to gold nanoclusters .

Action Environment

The action of MCH can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Also, the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, the environment in which MCH is used can significantly influence its action, efficacy, and stability.

Safety and Hazards

Vapors of 6-Mercapto-1-hexanol are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire . In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

6-Mercapto-1-hexanol can be used to produce hydrophilic SAMs . The resulting monolayers, which are terminated with alcohols, can be further functionalized with various groups even when attached to gold nanoclusters . This compound is used as a chemical linker for anchoring biological molecules to gold surfaces .

properties

IUPAC Name |

6-sulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZAJZLUKVKCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339932 | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1633-78-9 | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

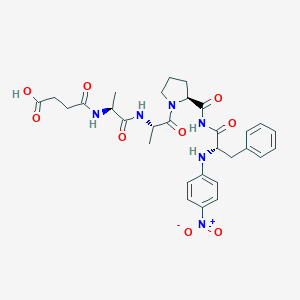

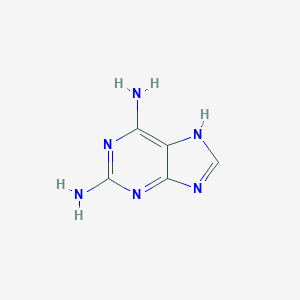

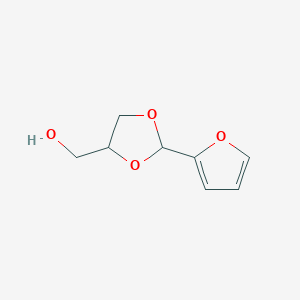

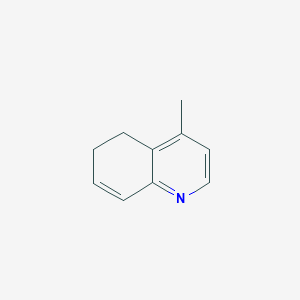

Feasible Synthetic Routes

Q & A

Q1: How does 6-Mercapto-1-hexanol interact with gold surfaces?

A1: this compound forms stable, self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur bond. [, ] The thiol group (-SH) of the molecule chemisorbs onto the gold surface, while the alkyl chain points outward, creating a well-ordered monolayer. [, ]

Q2: What are the downstream effects of this compound SAMs on gold surfaces?

A2: this compound SAMs effectively passivate the gold surface, reducing non-specific adsorption of biomolecules and other species. [, ] This property makes them invaluable in the development of biosensors and other surface-sensitive analytical techniques. [, ]

Q3: Can the density of this compound SAMs be controlled?

A3: Yes, the density of this compound SAMs can be controlled by adjusting the concentration of this compound in the deposition solution and the deposition time. [] Co-assembly with other thiolated molecules, such as DNA probes, allows for the creation of mixed SAMs with tunable surface properties. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H14OS, and its molecular weight is 134.25 g/mol. []

Q5: What spectroscopic techniques are used to characterize this compound?

A5: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, ] These techniques provide information about the molecule's structure, functional groups, and its interaction with the gold surface.

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself is not known for its catalytic properties, it plays a crucial role in facilitating electron transfer processes in electrochemical sensors. [, ] The presence of the hydroxyl group (-OH) can influence the electron transfer kinetics at the electrode surface.

Q7: What are the typical applications of this compound in biosensor development?

A7: this compound is frequently used in biosensor development for:

- Passivation of electrode surfaces: Reducing non-specific adsorption and improving signal-to-noise ratio. [, ]

- Controlling probe density: Co-assembly with thiolated DNA probes to optimize probe spacing and hybridization efficiency. [, ]

- Enhancing sensor stability: Improving the stability and shelf-life of biosensors. []

Q8: How is computational chemistry used to study this compound SAMs?

A8: Computational methods like molecular dynamics simulations and density functional theory (DFT) calculations are used to study the structure, stability, and electron transfer properties of this compound SAMs. [, ] These simulations provide valuable insights into the molecular-level interactions within the SAM and its interface with the surrounding environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.